molecular formula C23H18ClNO5 B4044660 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-chloro-3-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-chloro-3-nitrobenzoate

Cat. No.: B4044660
M. Wt: 423.8 g/mol
InChI Key: AUDPNDZARFXBOS-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C23H18ClNO5 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0873504 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Studies on similar compounds, like "2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate", have focused on their synthesis and detailed analysis of their molecular structure through various methods, including FT-IR, X-ray diffraction, and DFT calculations. These analyses help understand the compound's vibrational modes, hyperpolarizability, and charge transfer mechanisms, which are crucial for applications in materials science, especially in designing molecules with specific electronic or optical properties (Kumar et al., 2014).

Antitumor Activity

  • Research on benzothiazole derivatives has shown that these compounds possess cytostatic activities against various cancer cell lines, indicating that structurally related compounds could have potential applications in anticancer research (Racané et al., 2006).

NLO and NBO Analyses for Electronic Applications

  • The synthesis and analysis of "2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate" and its structural and electronic properties, including NLO and NBO analyses, suggest these types of compounds could be useful in developing materials for electronic and photonic applications, where nonlinear optical properties are essential (Kumar et al., 2014).

Solid-State Chemistry and Crystal Engineering

  • The study of molecular salts and cocrystals of related compounds, focusing on their synthesis, crystal structure, and the role of halogen bonds, demonstrates their potential in designing new materials with tailored properties for applications in drug delivery systems, molecular electronics, and as active pharmaceutical ingredients (Oruganti et al., 2017).

Luminescence Sensing

  • Lanthanide-based metal-organic frameworks (MOFs) utilizing similar structural motifs have been developed for fluorescence sensing of various chemicals, including benzaldehyde derivatives. These findings highlight the potential of incorporating such compounds into MOFs for applications in chemical sensing and detection (Shi et al., 2015).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5/c1-14-8-9-17(12-15(14)2)21(26)22(16-6-4-3-5-7-16)30-23(27)18-10-11-19(24)20(13-18)25(28)29/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPNDZARFXBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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